molecular formula C12H19ClN4 B12215462 2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12215462
M. Wt: 254.76 g/mol
InChI Key: ABTYYXOFYWPTOM-UHFFFAOYSA-N
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Description

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with ethyl, methyl, and N-[(1-methylpyrrol-2-yl)methyl] groups, and is often used in research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-ethyl-5-methylpyrazole with N-[(1-methylpyrrol-2-yl)methyl]amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The compound 2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, including biological activity, synthesis, and potential therapeutic uses, supported by data tables and case studies.

Structure and Characteristics

  • Molecular Formula : C₁₃H₁₈N₄·HCl
  • Molecular Weight : 270.77 g/mol

The compound features a pyrazole core, which is known for its ability to interact with various biological targets. The presence of the ethyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that similar compounds showed enhanced activity against breast cancer cells when modified at specific positions on the pyrazole ring .

CompoundCell LineIC50 (µM)
2-Ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amineMCF7 (Breast)5.4
Control (Untreated)MCF7 (Breast)N/A

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that pyrazole derivatives can cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's . The neuroprotective mechanism is believed to involve modulation of neuroinflammatory pathways.

Analgesic Properties

Another area of interest is the analgesic potential of this compound. Preliminary studies suggest that it may interact with pain pathways in a manner similar to non-steroidal anti-inflammatory drugs (NSAIDs), providing relief without the gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, 2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine was tested against several cancer cell lines, including lung and colon cancer. The results indicated a dose-dependent response with significant cell death observed at concentrations above 10 µM.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration revealed that administration of this compound significantly reduced markers of oxidative stress in brain tissues, suggesting potential therapeutic benefits for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-5-methylpyrazole: Lacks the N-[(1-methylpyrrol-2-yl)methyl] group.

    N-[(1-methylpyrrol-2-yl)methyl]pyrazole: Lacks the ethyl and methyl substitutions on the pyrazole ring.

Uniqueness

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride is a synthetic compound characterized by a complex structure that includes a pyrazole ring and a pyrrole-derived side chain. Its molecular formula is C12H19ClN4, with a molecular weight of 254.76 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Preliminary studies indicate that this compound may interact with specific proteins involved in cellular signaling pathways. These interactions could involve enzymes or receptors pertinent to various biological processes. However, the precise mechanisms remain under investigation.

Biological Activities

The compound exhibits several potential biological activities:

  • Antimicrobial Activity : Initial tests have shown that the compound may possess antimicrobial properties, which are critical in the fight against resistant bacterial strains.
  • Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
  • Antioxidant Properties : The ability to scavenge free radicals indicates potential use in oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound, providing insights into its potential applications:

Table 1: Comparison of Biological Activities

Compound NameActivity TypeFindings
BPR1P0034AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro, outperforming known inhibitors .
Pyrazole DerivativesAnti-inflammatoryExhibited reduction in inflammatory markers in cell-based assays .
Thiazole-Pyrazole HybridsAntioxidantShowed effective scavenging of free radicals and reduced oxidative stress in models .

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting with simpler pyrazole derivatives. The unique combination of ethyl, methyl, and pyrrole groups contributes to its distinct reactivity and potential therapeutic applications.

Table 2: Structural Comparison with Related Compounds

Compound NameStructure HighlightsUnique Features
1-MethylpyrazoleSimple methyl substitutionLess steric hindrance
4-Methyl-N-(pyridinyl)pyrazoleSubstituted with a pyridineDifferent biological activity due to heterocyclic substitution
3-Amino-pyrazoleAmino group at position 3Enhanced reactivity for further derivatization

Future Directions

Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Studies focusing on its interactions at the molecular level could provide valuable insights into its role in various biological systems.

Properties

Molecular Formula

C12H19ClN4

Molecular Weight

254.76 g/mol

IUPAC Name

2-ethyl-5-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18N4.ClH/c1-4-16-12(8-10(2)14-16)13-9-11-6-5-7-15(11)3;/h5-8,13H,4,9H2,1-3H3;1H

InChI Key

ABTYYXOFYWPTOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CN2C.Cl

Origin of Product

United States

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